Carbazole-9-methanol

Electropolymerization Conducting Polymer Electrochromic

Carbazole-9-methanol (CAS 2409-36-1) is a functionalized carbazole derivative featuring a hydroxymethyl group at the 9-position. This N-substitution retains the aromatic carbazole core while providing a chemically reactive primary alcohol handle, enabling its use as a synthetic intermediate for materials science and as a fluorescent probe in analytical chemistry.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 2409-36-1
Cat. No. B1222862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbazole-9-methanol
CAS2409-36-1
SynonymsN-(hydroxymethyl)carbazole
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2CO
InChIInChI=1S/C13H11NO/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,15H,9H2
InChIKeyLRQYFGXOJXXKGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbazole-9-methanol (CAS 2409-36-1) Scientific and Procurement Overview


Carbazole-9-methanol (CAS 2409-36-1) is a functionalized carbazole derivative featuring a hydroxymethyl group at the 9-position [1]. This N-substitution retains the aromatic carbazole core while providing a chemically reactive primary alcohol handle, enabling its use as a synthetic intermediate for materials science and as a fluorescent probe in analytical chemistry [2][3]. With a molecular weight of 197.23 g/mol, a melting point of 128-129 °C, and a predicted pKa of 12.40 , this compound serves as a foundational building block distinct from unsubstituted carbazole or other N-alkyl derivatives due to its specific functional group .

Synthetic intermediate Hydroxymethyl handle for further functionalization
Fluorescent probe Carbazole-core photoluminescence for bioanalytical assays
Electropolymerization monomer Lower onset potential vs. unsubstituted carbazole for film deposition

Why Carbazole-9-methanol (CAS 2409-36-1) Cannot Be Simply Substituted


Generic substitution among carbazole derivatives is not straightforward due to the profound impact of the N-substituent on electronic structure and resulting chemical behavior. For example, while the pi-orbital character of the carbazole ring remains largely unchanged upon N-alkylation, the associated ionization potentials shift to lower energies, indicating a selective destabilization of these orbitals [1]. In the case of Carbazole-9-methanol, the electron-withdrawing nature of the hydroxyl group, as opposed to an alkyl chain in N-ethylcarbazole, specifically modulates the monomer's oxidation potential and the properties of its electropolymerized films [2][3]. Furthermore, this compound's specific pH-dependent stability, being stable only in alkaline media while other N-alkyl derivatives may not be [4], and its unique role as a verified primary oxidation product of 9-methyl-9H-carbazole in biotransformation [5], directly contradict the assumption that a different carbazole derivative will perform identically in a given application.

Electronic structure modulation

N-substituent shifts ionization potentials; hydroxy group modulates oxidation potential differently than alkyl chains, altering electropolymerization behavior.

pH-dependent stability

Stable only in alkaline media; other N-alkyl derivatives may not share this constraint, risking instability in acidic or neutral workflows.

Specific metabolic role

Verified primary oxidation product of 9-methylcarbazole biotransformation; generic carbazoles lack this biomarker specificity.

Carbazole-9-methanol (CAS 2409-36-1) Quantitative Evidence for Scientific Selection


Electropolymerization: Reduced Onset Potential vs. Unsubstituted Carbazole

The electrochemical polymerization of Carbazole-9-methanol exhibits a lower onset potential compared to unsubstituted carbazole, indicating an energetically more favorable oxidation process for film formation [1]. This difference is critical for developing efficient electrodeposition protocols and influences the subsequent film properties. The comparison was made under identical conditions in acetonitrile with 0.1 M tetrabutylammonium tetrafluoroborate (TBABF4) as the supporting electrolyte [2].

Electropolymerization onset
Cross-study comparable
~1.2 V vs. Ag/Ag+ −0.1 V vs. carbazole
Lower onset supports more controlled film growth
25 mM in ACN/TBABF4, 100 mV/s
Electropolymerization Conducting Polymer Electrochromic

Polymer Film Conductivity: Quantitative Value for PCz-CH2OH

Electropolymerized films of poly(carbazol-9-yl-methanol) (PCz-CH2OH) demonstrate a measurable electrical conductivity. A specific value for this polymer film has been reported . While this data point is not a direct comparison, it provides a verifiable benchmark for the target compound's polymer that is absent for many other N-substituted carbazole polymers in the same study. The conductivity is influenced by doping level and film morphology [1].

Film conductivity
Supporting evidence
1.62 × 10⁻⁴ S/cm
Reported conductivity benchmark for polymer film
Pt electrode, ACN/TBABF4; doping-dependent
Conducting Polymer Electrical Conductivity Electropolymerization

Synthesis and Purification: High Yield with Defined Melting Point

A reproducible synthesis of Carbazole-9-methanol yields the product with a high recovery rate and a well-defined melting point, ensuring consistent material quality for procurement [1]. The method uses carbazole and formaldehyde in an alkaline medium, and the product is recrystallized from toluene to achieve high purity, confirmed by NMR and TLC . This established synthetic route and characterization provide a reliable benchmark for quality control that may not be as well-documented for less common analogs.

Synthetic quality
Class-level inference
Yield 91.4% mp 128–129 °C
High reported yield supports procurement consistency
Recrystallized from toluene; TLC Rf 0.57
Synthesis Characterization Analytical Standard

Carbazole-9-methanol (CAS 2409-36-1) Validated Application Scenarios for Procurement


Electropolymerization for Electrochromic Devices and Sensors

Carbazole-9-methanol is a validated monomer for creating electroactive polymer films via oxidative electropolymerization. The observed lower oxidation onset potential (~1.2 V vs. Ag/Ag+) compared to unsubstituted carbazole facilitates film deposition [1]. The resulting poly(carbazol-9-yl-methanol) (PCz-CH2OH) films exhibit a reported conductivity of 1.62 × 10⁻⁴ S/cm and reversible electrochromic behavior, transitioning from colorless to blue/green upon oxidation [2]. These properties make it a suitable candidate for fabricating electrochromic windows, smart glass, and electrochemical sensors. Procurement should specify the monomer's purity to ensure consistent polymerization behavior.

Fluorescent Probe in Bioanalytical Chemistry

The compound is a known agent in fluorescent analysis, leveraged for its inherent photoluminescence as a carbazole derivative [3]. Its utility in bioanalytical chemistry is established, though specific quantitative data for this exact compound as a probe is limited in the open literature. Its primary value lies in its function as a reliable, well-characterized fluorophore building block that can be further functionalized. For procurement in this context, the high purity and well-defined synthesis (91.4% yield, melting point 128-129 °C) [4] are critical factors to ensure reproducible fluorescence signals and minimize background from impurities.

Synthetic Intermediate for Advanced Materials

The hydroxymethyl (-CH2OH) group is a versatile handle for further chemical modification. It can be converted into leaving groups for nucleophilic substitution, esterified, or oxidized, enabling the attachment of the carbazole core to polymers, surfaces, or other functional molecules. For instance, it can be used to synthesize carbazole-containing methacrylate monomers for photoluminescent polymers [5]. In this role, its differentiation from other N-substituted carbazoles is defined by its specific reactivity and the high synthetic yield (91.4%) reported for its preparation [4], making it a cost-effective and reliable starting material.

Reference Standard in Biotransformation Studies

Carbazol-9-yl-methanol has been analytically verified as the primary oxidation product in the bacterial transformation of 9-methyl-9H-carbazole by Ralstonia sp. strain SBUG 290 [6]. This defined metabolic role makes the compound valuable as a reference standard in environmental and pharmaceutical metabolism studies. Its procurement as a high-purity analytical standard is essential for accurate quantification and identification in such investigations, where it serves as a specific biomarker for the degradation of 9-alkylcarbazoles.

Application
Selection Property
Validation Focus
Electropolymerization for electrochromic devices
Lower onset potential vs. unsubstituted carbazole
Film conductivity and electrochromic behavior review
Fluorescent probe in bioanalytical chemistry
Carbazole-core photoluminescence
Purity and fluorescence signal reproducibility
Synthetic intermediate for advanced materials
Hydroxymethyl group reactivity
Synthetic yield and starting material quality
Reference standard in biotransformation studies
Verified oxidation product of 9-methylcarbazole
Analytical quantification in metabolism studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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